molecular formula C16H10F5N5O B2433229 N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396881-29-0

N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2433229
CAS No.: 1396881-29-0
M. Wt: 383.282
InChI Key: XDXPPMMHXJHWES-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with both difluorobenzyl and trifluoromethylphenyl groups. The presence of these fluorinated groups imparts distinct chemical and physical properties to the compound, making it of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.

    Introduction of the difluorobenzyl group: The difluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorobenzyl halide.

    Attachment of the trifluoromethylphenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the tetrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or phenyl rings can be replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Material Science: Its fluorinated groups and tetrazole ring contribute to its stability and reactivity, making it useful in the development of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe or tool in biological research to study the interactions and functions of various biomolecules.

    Industrial Applications: Its chemical properties may be exploited in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,6-difluorobenzyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    N-(2,6-difluorobenzyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different reactivity and biological activity.

    N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid: This compound is similar but has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F5N5O/c17-12-2-1-3-13(18)11(12)8-22-15(27)14-23-25-26(24-14)10-6-4-9(5-7-10)16(19,20)21/h1-7H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPPMMHXJHWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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